molecular formula C13H14N2O2 B2513323 N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide CAS No. 2094286-76-5

N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide

Cat. No. B2513323
CAS RN: 2094286-76-5
M. Wt: 230.267
InChI Key: PPIFAGFDGZCHBR-UHFFFAOYSA-N
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Description

Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

The structure of benzoxazole is a bicyclic planar molecule. It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Chemical Reactions Analysis

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzoxazole, it is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C . It is insoluble in water .

Future Directions

Benzoxazole derivatives are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition . Therefore, the future research directions could involve exploring these activities for “N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide” and other benzoxazole derivatives.

properties

IUPAC Name

N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-11(16)14-8-7-12-15-13-9(2)5-4-6-10(13)17-12/h3-6H,1,7-8H2,2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIFAGFDGZCHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide

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